4-BROMO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Overview
Description
4-BROMO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that features a brominated benzamide core, a dihydrobenzodioxin moiety, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of the bromine atom to the benzene ring.
Formation of Benzodioxin: Cyclization to form the dihydrobenzodioxin structure.
Sulfonylation: Introduction of the morpholine sulfonyl group.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or benzodioxin moieties.
Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.
Substitution: The bromine atom is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Biochemical Probes: Used to study biological pathways and interactions.
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in imaging or diagnostic assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the morpholine sulfonyl group.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholine-4-sulfonyl)benzamide: Lacks the bromine atom.
4-Bromo-3-(morpholine-4-sulfonyl)benzamide: Lacks the dihydrobenzodioxin moiety.
Uniqueness
The presence of all three functional groups (bromine, dihydrobenzodioxin, and morpholine sulfonyl) in 4-BROMO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O6S/c20-15-3-1-13(11-18(15)29(24,25)22-5-7-26-8-6-22)19(23)21-14-2-4-16-17(12-14)28-10-9-27-16/h1-4,11-12H,5-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPEGQTQIDEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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